molecular formula C17H14N2O2 B10759006 4-(4-Hydroxy-3-Methylphenyl)-6-Phenylpyrimidin-2(5h)-One

4-(4-Hydroxy-3-Methylphenyl)-6-Phenylpyrimidin-2(5h)-One

Cat. No.: B10759006
M. Wt: 278.30 g/mol
InChI Key: AZXKZZMGLACNIJ-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-Methylphenyl)-6-Phenylpyrimidin-2(5h)-One is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a phenyl group attached to the pyrimidine ring. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-Methylphenyl)-6-Phenylpyrimidin-2(5h)-One typically involves the Biginelli reaction, which is a three-component reaction between a substituted aldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out in ethanol as a solvent . The intermediate compounds are then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-Methylphenyl)-6-Phenylpyrimidin-2(5h)-One can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted phenyl and pyrimidine derivatives.

Scientific Research Applications

4-(4-Hydroxy-3-Methylphenyl)-6-Phenylpyrimidin-2(5h)-One has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-3-Methylphenyl)-6-Phenylpyrimidin-2(5h)-One is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the phenyl ring. This unique structure contributes to its distinct biological and pharmacological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(4-hydroxy-3-methylphenyl)-6-phenyl-5H-pyrimidin-2-one

InChI

InChI=1S/C17H14N2O2/c1-11-9-13(7-8-16(11)20)15-10-14(18-17(21)19-15)12-5-3-2-4-6-12/h2-9,20H,10H2,1H3

InChI Key

AZXKZZMGLACNIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=O)N=C(C2)C3=CC=CC=C3)O

Origin of Product

United States

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